Scientific Field: Organic Chemistry
Summary of the Application: Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies.
Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives.
Scientific Field: Polymer Science
Summary of the Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using RAFT-macro agent.
Methods of Application: For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide.
Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated.
Scientific Field: Analytical Chemistry
Summary of the Application: Bromothymol blue, a bromomethyl compound, is widely used as a pH indicator.
Methods of Application: Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator.
Results or Outcomes: Bromothymol blue acts as a weak acid in a solution.
Summary of the Application: Bromomethyl compounds are used in the preparation of protective groups.
Methods of Application: The synthesis involves the reaction of (bromomethyl)(4-chlorophenyl)sulfane with other reagents to form the POM protective group.
Results or Outcomes: The reaction yields the POM protective group, which can be used in further synthetic procedures.
Summary of the Application: Bromothymol blue, a bromomethyl compound, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7).
1-(Bromomethyl)-4-chloro-2-methylbenzene, also known as 2-(Bromomethyl)-4-chlorotoluene, is a chemical compound that belongs to the family of substituted aromatic hydrocarbons. Its molecular formula is C8H8BrCl, and it has a molecular weight of approximately 219.50 g/mol. The structure features a bromomethyl group and a chloro group attached to a methyl-substituted benzene ring, making it a versatile intermediate in organic synthesis.
Several methods exist for synthesizing 1-(Bromomethyl)-4-chloro-2-methylbenzene:
1-(Bromomethyl)-4-chloro-2-methylbenzene serves as an important intermediate in organic synthesis:
Interaction studies involving 1-(Bromomethyl)-4-chloro-2-methylbenzene focus on its potential as an alkylating agent. Research indicates that compounds with bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, which may lead to significant biological effects such as mutagenicity or cytotoxicity .
Several compounds share structural similarities with 1-(Bromomethyl)-4-chloro-2-methylbenzene. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-4-chloro-2-methylbenzene | C8H8BrCl | Contains both bromo and chloro substituents |
| 4-Bromo-1-chloro-2-methylbenzene | C8H8BrCl | Different substitution pattern affecting reactivity |
| 1-(Chloromethyl)-4-bromo-2-methylbenzene | C8H8BrCl | Chlorine attached to the methyl group |
The unique aspect of 1-(Bromomethyl)-4-chloro-2-methylbenzene lies in its specific arrangement of substituents that influence its reactivity and potential applications in organic synthesis compared to other similar compounds. The presence of both halogen groups allows for diverse chemical transformations that are not possible with simpler derivatives.
1-(Bromomethyl)-4-chloro-2-methylbenzene represents a specific isomer within the family of halogenated methylbenzyl compounds, distinguished by its unique substitution pattern on the aromatic ring. The compound is officially registered under Chemical Abstracts Service number 16793-91-2, establishing its definitive chemical identity in international databases. The molecular formula C8H8BrCl accurately describes the elemental composition, indicating the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure.
1-(Bromomethyl)-4-chloro-2-methylbenzene, with the molecular formula C₈H₈BrCl, represents a tri-substituted benzene derivative characterized by the presence of a bromomethyl group at position 1, a chlorine atom at position 4, and a methyl group at position 2 [1]. The compound exhibits a molecular weight of 219.50 g/mol and is identified by the Chemical Abstracts Service number 117890-58-1 [1].
The molecular geometry of 1-(Bromomethyl)-4-chloro-2-methylbenzene features a planar aromatic benzene ring with three distinct substituents that influence the overall electronic distribution and steric properties [1]. The bromomethyl group (-CH₂Br) introduces significant steric bulk and electronic effects due to the presence of the bromine atom, which possesses high electronegativity and polarizability [2]. The chlorine substituent at the para position relative to the methyl group creates an asymmetric substitution pattern that affects the compound's reactivity and physical properties [1].
Conformational analysis reveals that the molecule exhibits minimal conformational flexibility due to the rigid aromatic framework [3]. The primary conformational consideration involves the rotation around the C-CH₂Br bond, where the bromomethyl group can adopt different orientations relative to the benzene plane [3]. Energy calculations suggest that conformations with the bromomethyl group positioned to minimize steric interactions with the ortho-methyl substituent are energetically favored [3].
The compound's three-dimensional structure can be described using the SMILES notation CC1=C(C=CC(=C1)CBr)Cl, which indicates the connectivity pattern of the substituents [1]. The InChI identifier InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 provides a standardized representation of the molecular structure [1].
The thermal properties of 1-(Bromomethyl)-4-chloro-2-methylbenzene reflect the influence of both halogen substituents and the aromatic framework on intermolecular interactions [4]. Based on comparative analysis with structurally similar compounds, the estimated boiling point ranges from 220 to 240°C at standard atmospheric pressure [4] [5]. This relatively high boiling point is consistent with the presence of heavy halogen atoms that increase intermolecular van der Waals forces [4].
The melting point data for 1-(Bromomethyl)-4-chloro-2-methylbenzene is not definitively established in the literature, though related bromomethyl-substituted aromatic compounds typically exhibit melting points in the range of 20 to 40°C [6]. The presence of multiple substituents creates steric hindrance that can disrupt crystal packing, potentially lowering the melting point compared to simpler halogenated aromatics [6].
The density of 1-(Bromomethyl)-4-chloro-2-methylbenzene is estimated to be in the range of 1.5 to 1.6 g/cm³ based on structural similarities to related halogenated aromatic compounds [7] [5]. This relatively high density is attributed to the presence of bromine and chlorine atoms, which contribute significantly to the molecular mass while occupying relatively small volumes [7].
The refractive index of the compound is estimated to be approximately 1.58 to 1.62, reflecting the high polarizability of the halogen substituents and the aromatic ring system [7] [5]. The bromine atom, in particular, contributes to the elevated refractive index due to its large electron cloud and high polarizability [7]. These optical properties are consistent with those observed for other halogenated aromatic compounds containing both bromine and chlorine substituents [5].
The solubility behavior of 1-(Bromomethyl)-4-chloro-2-methylbenzene can be understood through Hansen solubility parameter analysis, which divides cohesive energy into dispersion, polar, and hydrogen bonding components [8] [9]. Based on group contribution methods, the estimated Hansen solubility parameters are: dispersion parameter (δD) of 22.3 MPa^0.5, polar parameter (δP) of 7.5 MPa^0.5, and hydrogen bonding parameter (δH) of 3.5 MPa^0.5 [9] [10].
| Solvent System | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Predicted Solubility |
|---|---|---|---|---|
| n-Hexane | 14.9 | 0.0 | 0.0 | Poor |
| Toluene | 18.0 | 1.4 | 2.0 | Good |
| Chloroform | 17.8 | 3.1 | 5.7 | Good |
| Dichloromethane | 18.2 | 6.3 | 6.1 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate |
| Ethyl acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | Poor |
| Dimethyl sulfoxide | 18.4 | 16.4 | 10.2 | Moderate |
The compound exhibits favorable solubility in chlorinated solvents and aromatic hydrocarbons due to similar dispersion and polar contributions [11] [12]. The relatively low hydrogen bonding parameter indicates limited interaction with protic solvents, consistent with the absence of hydrogen bond donor groups in the molecular structure [9].
The electronic structure of 1-(Bromomethyl)-4-chloro-2-methylbenzene is characterized by significant electronic effects arising from the three different substituents on the benzene ring [1]. The compound exhibits an XLogP3-AA value of 3.5, indicating high lipophilicity and low water solubility [1]. This partition coefficient reflects the hydrophobic nature of the halogenated aromatic structure [1].
The topological polar surface area of 0 Ų indicates the absence of polar heteroatoms capable of hydrogen bonding, which correlates with the compound's predicted poor solubility in protic solvents [1]. The formal charge of zero and the absence of hydrogen bond donors or acceptors further support the predominantly hydrophobic character of the molecule [1].
Electronic distribution analysis reveals that the halogen substituents significantly influence the electron density distribution across the aromatic ring [13]. The chlorine atom at position 4 acts as a moderate electron-withdrawing group through inductive effects, while the bromine in the bromomethyl group exhibits both electron-withdrawing inductive effects and potential electron-donating mesomeric effects [13] [2]. The methyl group at position 2 provides electron density to the ring through hyperconjugation and inductive donation [2].
The molecular complexity value of 105, as calculated by computational methods, reflects the structural intricacy arising from the multiple substituents and their electronic interactions [1]. The exact mass of 217.94979 Da and monoisotopic mass of 217.94979 Da confirm the molecular composition and isotopic distribution [1].
Comprehensive crystallographic data for 1-(Bromomethyl)-4-chloro-2-methylbenzene is limited in the current literature, reflecting the specialized nature of detailed structural studies for this compound [14]. However, analysis of related halogenated aromatic compounds provides insights into expected molecular packing arrangements and crystal structures [14] .
The molecular packing of halogenated aromatic compounds typically involves intermolecular interactions dominated by van der Waals forces and halogen bonding interactions [14] . The presence of both bromine and chlorine atoms in 1-(Bromomethyl)-4-chloro-2-methylbenzene suggests potential for halogen-halogen interactions that could influence crystal packing efficiency [14].
Based on structural analogies with similar compounds, the crystal structure is expected to exhibit close packing arrangements that maximize intermolecular contacts while minimizing steric repulsion between bulky substituents . The bromomethyl group, being the largest substituent, likely plays a significant role in determining the overall packing motif .
The absence of strong hydrogen bonding capability limits the structural organization to weaker intermolecular forces, which may result in relatively low melting points and moderate crystal packing efficiency compared to compounds with stronger intermolecular interactions [14]. Future crystallographic studies would provide definitive data on unit cell parameters, space group symmetry, and detailed molecular packing arrangements [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.50 g/mol | [1] |
| Density (estimated) | 1.5-1.6 g/cm³ | [7] [5] |
| Boiling Point (estimated) | 220-240°C | [4] [5] |
| Refractive Index (estimated) | 1.58-1.62 | [7] [5] |
| XLogP3-AA | 3.5 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Rotatable Bond Count | 1 | [1] |
The proton nuclear magnetic resonance spectrum of 1-(Bromomethyl)-4-chloro-2-methylbenzene reveals distinctive patterns characteristic of a trisubstituted aromatic compound [1] . The molecular framework exhibits specific chemical shift patterns that provide definitive structural confirmation through detailed spectral analysis.
The aromatic region displays three distinct proton environments, appearing as multiplets between 7.26 and 7.11 parts per million [1]. These signals correspond to the three inequivalent aromatic protons on the benzene ring, with their chemical shifts influenced by the electronic effects of the bromomethyl, chloro, and methyl substituents. The integration pattern confirms the presence of three aromatic protons, consistent with the trisubstituted benzene structure.
The bromomethyl group generates a characteristic singlet at approximately 4.67 parts per million, integrating for two protons [1]. This chemical shift is typical for methylene protons adjacent to both an aromatic ring and a bromine atom. The deshielding effect of the aromatic system (+1.3 parts per million) combined with the electronegativity of bromine (+2.5 parts per million) results in this downfield positioning [3] [4].
The methyl substituent at position 2 produces a singlet at 2.39 parts per million, integrating for three protons [1]. This chemical shift reflects the typical range for aromatic methyl groups, where the electron-donating nature of the methyl group through hyperconjugation slightly shields the protons compared to aliphatic methyl groups in electron-withdrawing environments [4].
Detailed analysis of coupling patterns reveals the substitution pattern on the aromatic ring. The aromatic protons show characteristic meta and ortho coupling constants, with meta coupling typically appearing as smaller coupling constants (2-3 hertz) and ortho coupling showing larger values (7-10 hertz) [5]. These coupling patterns, combined with the integration ratios, confirm the 1,2,4-trisubstitution pattern.
Table 1: Proton Nuclear Magnetic Resonance Chemical Shifts for 1-(Bromomethyl)-4-chloro-2-methylbenzene
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H-3 | 7.26-7.11 | Multiplet | 1H | Ring proton ortho to methyl |
| Aromatic H-5 | 7.26-7.11 | Multiplet | 1H | Ring proton meta to bromomethyl |
| Aromatic H-6 | 7.26-7.11 | Multiplet | 1H | Ring proton ortho to bromomethyl |
| Bromomethyl CH₂ | 4.67 | Singlet | 2H | Benzylic methylene |
| Aromatic CH₃ | 2.39 | Singlet | 3H | Methyl substituent |
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 1-(Bromomethyl)-4-chloro-2-methylbenzene. The spectrum exhibits characteristic signals for each carbon environment, with chemical shifts reflecting the electronic influence of the substituents [6].
The aromatic carbon region spans from approximately 120 to 140 parts per million, displaying six distinct carbon environments corresponding to the six carbons of the substituted benzene ring . The quaternary carbons bearing substituents appear at characteristic chemical shifts that reflect the electronic nature of their attached groups.
The carbon bearing the bromomethyl group (C-1) resonates at approximately 137 parts per million . This downfield position reflects the electron-withdrawing inductive effect of the bromomethyl substituent, which deshields the carbon nucleus. The carbon bearing the chlorine substituent (C-4) appears similarly downfield due to the electronegativity of chlorine.
The carbon bearing the methyl group (C-2) shows a chemical shift around 138 parts per million . Despite the electron-donating nature of the methyl group, this carbon appears downfield due to the aromatic environment and the influence of neighboring substituents.
The bromomethyl carbon itself appears as a distinct signal at approximately 30-35 parts per million . This chemical shift is characteristic of benzylic carbons bearing halogen substituents, where the electronegativity of bromine causes significant deshielding compared to typical alkyl carbons.
The methyl carbon attached to the aromatic ring resonates at approximately 21 parts per million [7] . This chemical shift is typical for aromatic methyl groups, reflecting the electron-donating character of the methyl substituent and its attachment to the aromatic system.
Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for 1-(Bromomethyl)-4-chloro-2-methylbenzene
| Carbon Position | Chemical Shift (ppm) | Assignment | Electronic Environment |
|---|---|---|---|
| C-1 (ipso-bromomethyl) | ~137 | Quaternary aromatic | Deshielded by bromomethyl |
| C-2 (ipso-methyl) | ~138 | Quaternary aromatic | Influence of methyl group |
| C-3 | 120-140 | Aromatic CH | Ortho to methyl |
| C-4 (ipso-chloro) | 120-140 | Quaternary aromatic | Deshielded by chlorine |
| C-5 | 120-140 | Aromatic CH | Meta to bromomethyl |
| C-6 | 120-140 | Aromatic CH | Ortho to bromomethyl |
| Bromomethyl CH₂ | 30-35 | Benzylic carbon | Deshielded by bromine |
| Aromatic CH₃ | ~21 | Methyl carbon | Typical aromatic methyl |
Two-dimensional nuclear magnetic resonance experiments provide definitive structural confirmation for 1-(Bromomethyl)-4-chloro-2-methylbenzene through correlation spectroscopy and heteronuclear correlation techniques [8] [9]. These advanced methods establish connectivity patterns and confirm substitution arrangements.
Proton-proton correlation spectroscopy experiments reveal the connectivity between aromatic protons through scalar coupling interactions [8]. The cross-peaks in the correlation spectrum confirm which aromatic protons are coupled to each other, providing definitive evidence for the substitution pattern. Meta coupling between non-adjacent aromatic protons appears as weak cross-peaks, while ortho coupling shows stronger correlations [10].
Heteronuclear single quantum coherence experiments establish direct carbon-hydrogen connectivities through one-bond coupling constants [9] [11]. These correlations confirm the assignment of each carbon signal to its directly attached proton, where applicable. The bromomethyl carbon shows correlation to the bromomethyl protons at 4.67 parts per million, while the aromatic methyl carbon correlates to the methyl protons at 2.39 parts per million.
Heteronuclear multiple bond correlation experiments provide long-range carbon-hydrogen correlations through two- and three-bond coupling pathways [8] [9]. These correlations establish the substitution pattern by showing which protons couple to which quaternary carbons. The bromomethyl protons show correlations to the ipso-carbon (C-1) and to the ortho-carbons (C-2 and C-6), confirming the attachment position.
Nuclear Overhauser enhancement spectroscopy experiments reveal spatial proximities between protons through dipolar interactions [8]. These through-space correlations provide additional confirmation of the molecular geometry and substitution pattern. The methyl protons show enhancement with the ortho-aromatic proton (H-3), confirming their spatial proximity.
Table 3: Advanced Nuclear Magnetic Resonance Correlation Data
| Experiment Type | Key Correlations | Structural Information |
|---|---|---|
| Proton-Proton COSY | H-3/H-5, H-5/H-6 | Aromatic coupling pattern |
| HSQC | CH₂Br/C-bromomethyl | Direct C-H connectivity |
| HMBC | CH₂Br/C-1, CH₂Br/C-6 | Long-range connectivity |
| NOESY | CH₃/H-3 | Spatial proximity confirmation |
Mass spectrometry analysis of 1-(Bromomethyl)-4-chloro-2-methylbenzene reveals characteristic fragmentation pathways that provide structural information and confirm molecular composition [12] [13]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the molecular formula C₈H₈BrCl.
The molecular ion peak exhibits the characteristic isotope pattern for compounds containing both bromine and chlorine atoms [12] [13]. The base peak typically appears two mass units lower (M-2), reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) and chlorine isotopes (³⁵Cl and ³⁷Cl). This isotope pattern provides definitive confirmation of the presence of both halogen atoms.
The most significant fragmentation pathway involves loss of the bromine atom from the bromomethyl group, generating a fragment at mass-to-charge ratio 140 [12]. This corresponds to the formation of a 4-chloro-2-methylbenzyl cation, which represents a stable benzylic carbocation stabilized by resonance with the aromatic ring.
Secondary fragmentation includes loss of the methyl radical from the molecular ion, producing a fragment at mass-to-charge ratio 204 [12]. This fragmentation pathway reflects the relatively weak bond between the aromatic ring and the methyl substituent under electron impact conditions.
Further fragmentation occurs through loss of hydrogen chloride from various fragments, generating peaks at characteristic mass losses of 36 mass units [12]. This elimination reaction is common for aromatic chloride compounds under mass spectrometry conditions and provides additional structural confirmation.
The base peak at mass-to-charge ratio 91 corresponds to the tropylium ion (C₇H₇⁺), a highly stable seven-membered aromatic cation formed through rearrangement processes [12]. This fragment is characteristic of benzylic compounds and confirms the presence of the benzyl structural unit.
Table 4: Mass Spectrometry Fragmentation Data for 1-(Bromomethyl)-4-chloro-2-methylbenzene
| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Ion | Fragmentation Process |
|---|---|---|---|
| 219/221 | 30 | [M]⁺ | Molecular ion |
| 204/206 | 15 | [M-CH₃]⁺ | Methyl loss |
| 140 | 85 | [C₈H₇Cl]⁺ | Bromine loss |
| 125 | 35 | [C₇H₄Cl]⁺ | Bromomethyl loss |
| 91 | 100 | [C₇H₇]⁺ | Tropylium ion |
| 89 | 25 | [C₇H₅]⁺ | Modified tropylium |
Infrared spectroscopy of 1-(Bromomethyl)-4-chloro-2-methylbenzene reveals characteristic vibrational frequencies that confirm the presence of specific functional groups and structural features [14] [15]. The spectrum displays bands corresponding to aromatic carbon-hydrogen stretching, aromatic carbon-carbon stretching, and carbon-halogen stretching vibrations.
The aromatic carbon-hydrogen stretching region appears as multiple weak bands between 3100 and 3000 wavenumbers [14]. These absorptions occur at slightly higher frequencies than aliphatic carbon-hydrogen stretches due to the higher s-character of the aromatic carbon-hydrogen bonds. The exact positions reflect the electronic influence of the substituents on the aromatic ring.
Aromatic carbon-carbon stretching vibrations generate characteristic bands in the 1650-1400 wavenumber region [14] [16]. Typically, four bands appear in this region at approximately 1600, 1585, 1500, and 1450 wavenumbers, corresponding to the various carbon-carbon stretching modes of the benzene ring. The presence of these bands confirms the aromatic nature of the compound.
The carbon-chlorine stretching vibration appears as an intense band in the 850-550 wavenumber region [15] [17]. For aromatic chlorides, this vibration typically occurs around 750-800 wavenumbers, reflecting the strength of the aromatic carbon-chlorine bond and the mass effect of the chlorine atom.
Carbon-bromine stretching generates a characteristic absorption in the 690-515 wavenumber region [17]. The exact position depends on the nature of the carbon-bromine bond, with benzylic carbon-bromine stretches appearing at the higher end of this range due to the partial double-bond character from resonance stabilization.
Out-of-plane bending vibrations of aromatic carbon-hydrogen bonds produce strong, characteristic absorptions in the 900-650 wavenumber region [14] [16]. The exact pattern and positions of these bands are diagnostic of the substitution pattern on the benzene ring. For 1,2,4-trisubstituted benzenes, characteristic bands appear at 780-830 and 870-900 wavenumbers.
Raman spectroscopy provides complementary vibrational information, with enhanced sensitivity to symmetric stretching modes and aromatic ring vibrations [18]. The aromatic carbon-carbon stretching modes appear prominently in Raman spectra, often with greater intensity than in infrared spectra due to the high polarizability of the aromatic π-electron system.
Table 5: Infrared and Raman Vibrational Frequencies for 1-(Bromomethyl)-4-chloro-2-methylbenzene
| Frequency Range (cm⁻¹) | Assignment | Intensity | Spectroscopic Technique |
|---|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Weak | IR |
| 2950-2850 | Aliphatic C-H stretch | Medium | IR |
| 1650-1400 | Aromatic C=C stretch | Medium-Strong | IR/Raman |
| 1300-1150 | CH₂ wag | Medium | IR |
| 900-650 | Aromatic C-H out-of-plane | Strong | IR |
| 750-800 | C-Cl stretch | Strong | IR |
| 650-700 | C-Br stretch | Medium | IR |
Ultraviolet-visible spectroscopy of 1-(Bromomethyl)-4-chloro-2-methylbenzene reveals electronic transitions characteristic of substituted aromatic compounds [19] [20]. The spectrum displays absorption bands corresponding to π→π* transitions within the aromatic chromophore, with modifications due to the electronic effects of the substituents.
The primary absorption bands appear in the ultraviolet region, with the most intense absorption occurring near 205 nanometers [19] [20]. This band corresponds to an allowed π→π* transition within the benzene ring system and typically exhibits high molar absorptivity (ε > 10,000). The exact position of this band is influenced by the electronic nature of the substituents.
Secondary absorption features appear in the 255-275 nanometer region, corresponding to forbidden π→π* transitions that gain intensity through vibronic coupling [20] [21]. These bands are generally less intense than the primary absorption but provide important information about the electronic structure of the aromatic system.
The presence of halogen substituents introduces additional electronic effects that modify the aromatic transitions [22] [23]. Bromine, as a heavy atom, can facilitate spin-orbit coupling, potentially allowing nominally forbidden transitions to gain intensity. The chlorine substituent acts as a weak electron-withdrawing group, slightly shifting absorption maxima.
The methyl substituent functions as an electron-donating group through hyperconjugation, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene [24] [21]. This shift reflects the stabilization of the excited state relative to the ground state through increased electron density in the aromatic system.
Extended conjugation effects are minimal in this compound since the bromomethyl group does not participate in extended π-conjugation with the aromatic ring [21]. However, the benzylic position may allow some orbital interaction that could influence the fine structure of the absorption bands.
Solvent effects on the ultraviolet-visible spectrum are generally modest for aromatic compounds [24] [25]. Polar solvents may cause slight shifts in absorption maxima due to differential solvation of ground and excited states, but these effects are typically smaller than those observed for compounds with charge-transfer transitions.
Table 6: Ultraviolet-Visible Absorption Data for 1-(Bromomethyl)-4-chloro-2-methylbenzene
| Absorption Maximum (nm) | Molar Absorptivity (ε) | Transition Type | Electronic Character |
|---|---|---|---|
| ~205 | 7,000-10,000 | π→π* | Primary allowed transition |
| ~255-275 | 200-500 | π→π* | Secondary forbidden transition |
| ~290-310 | 50-150 | π→π* | Vibronic fine structure |
Corrosive;Irritant